molecular formula C8H6BrFO2 B1598201 2-Bromo-4-fluorophenyl acetate CAS No. 480439-44-9

2-Bromo-4-fluorophenyl acetate

Cat. No. B1598201
M. Wt: 233.03 g/mol
InChI Key: CJIWSSICZXCQSS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluorophenyl acetate (BFA) is a synthetic organic compound with a wide range of applications in scientific research. It is a versatile compound used in a variety of organic synthesis reactions and is useful in the production of pharmaceuticals, agrochemicals, and other organic compounds. BFA is also widely used in the field of biochemistry and molecular biology, as it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : Research indicates the use of 2-bromo-4-fluorophenyl acetate in the synthesis of various compounds. For instance, it's involved in preparing ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, a compound characterized by X-ray diffraction and other techniques (Sapnakumari et al., 2014). Additionally, it plays a role in the synthesis of 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutanamide (Zhang Yi-fan, 2010).

  • Characterization Studies : Detailed characterizations, such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and UV-Visible spectroscopy, are often conducted on synthesized compounds involving 2-bromo-4-fluorophenyl acetate to understand their properties and potential applications.

Chemical Structure and Reactivity

  • Molecular Structure : The molecular structure and properties of compounds derived from 2-bromo-4-fluorophenyl acetate are studied extensively. For example, research on ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate has shed light on its crystal structure and intramolecular interactions (Sapnakumari et al., 2014).

  • Reactivity Analysis : Comparative studies on the reactivity, acidity, and vibrational spectra of halogen-substituted phenylacetic acids, including those related to 2-bromo-4-fluorophenyl acetate, help in understanding their chemical behavior and potential in various reactions (Srivastava et al., 2015).

Applications in Advanced Synthesis Techniques

  • Intermediate in Drug Synthesis : 2-Bromo-4-fluorophenyl acetate is used as an intermediate in the synthesis of biologically active compounds, demonstrating its importance in pharmaceutical research. For example, its derivative, 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is a crucial intermediate for various biological compounds (Wang et al., 2016).

properties

IUPAC Name

(2-bromo-4-fluorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIWSSICZXCQSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20400684
Record name 2-Bromo-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-fluorophenyl acetate

CAS RN

480439-44-9
Record name 2-Bromo-4-fluorophenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20400684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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